

An In-depth Technical Guide to the Discovery and Synthesis of 21-Hydroxyeplerenone

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Compound of Interest

Compound Name: 21-Hydroxyeplerenone

Cat. No.: B1434359

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Audience: Researchers, scientists, and drug development professionals.

Introduction

21-Hydroxyeplerenone is a major metabolite of Eplerenone, a selective mineralocorticoid receptor (MR) antagonist used in the treatment of hypertension and heart failure.[1] Understanding the formation, chemical properties, and biological context of this metabolite is crucial for a comprehensive understanding of Eplerenone's pharmacology and for the development of related compounds. This technical guide provides a detailed overview of the discovery, synthesis (primarily through biological means), and key characteristics of **21-Hydroxyeplerenone**.

Discovery and Biological Formation

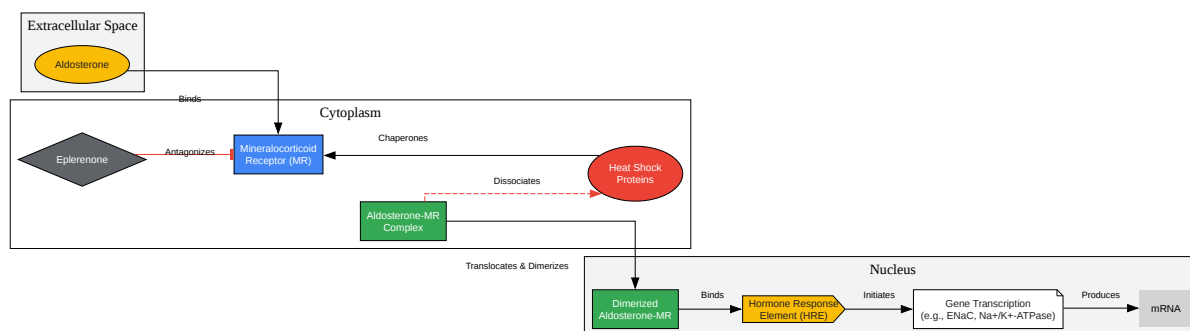
21-Hydroxyeplerenone was identified as a significant human and canine metabolite of Eplerenone through in-vitro and in-vivo metabolic studies.[2] Its discovery is intrinsically linked to the elucidation of Eplerenone's metabolic pathways.

The formation of **21-Hydroxyeplerenone** is primarily a phase I metabolic reaction catalyzed by the cytochrome P450 (CYP) enzyme system, specifically isoforms CYP3A4 and CYP3A5.[2][3] [4] While both enzymes contribute to its formation, CYP3A4 is the major catalyst for the 6 β - and 21-hydroxylation of Eplerenone in humans. Studies with recombinant enzymes have shown that **21-Hydroxyeplerenone** is formed preferentially by CYP3A5 over CYP3A4.

The metabolic conversion involves the introduction of a hydroxyl group at the C21 position of the Eplerenone molecule. This hydroxylation is a key step in the body's process of modifying the drug for excretion.

Signaling Pathway Context: Aldosterone and the Mineralocorticoid Receptor

Eplerenone exerts its therapeutic effect by blocking the action of aldosterone at the mineralocorticoid receptor. Aldosterone, a steroid hormone, plays a central role in regulating blood pressure and electrolyte balance. The signaling pathway involves aldosterone binding to the cytosolic mineralocorticoid receptor, which then translocates to the nucleus and acts as a transcription factor, leading to the expression of genes involved in sodium and water retention. By antagonizing this receptor, Eplerenone and its metabolites modulate this pathway.



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Aldosterone Signaling Pathway and Eplerenone's Mechanism of Action.

Synthesis of 21-Hydroxyeplerenone

A direct, scalable chemical synthesis for **21-Hydroxyeplerenone** is not prominently described in the scientific literature. The primary route to obtaining this compound is through the enzymatic hydroxylation of Eplerenone. This can be achieved in a laboratory setting using in-vitro metabolism systems.

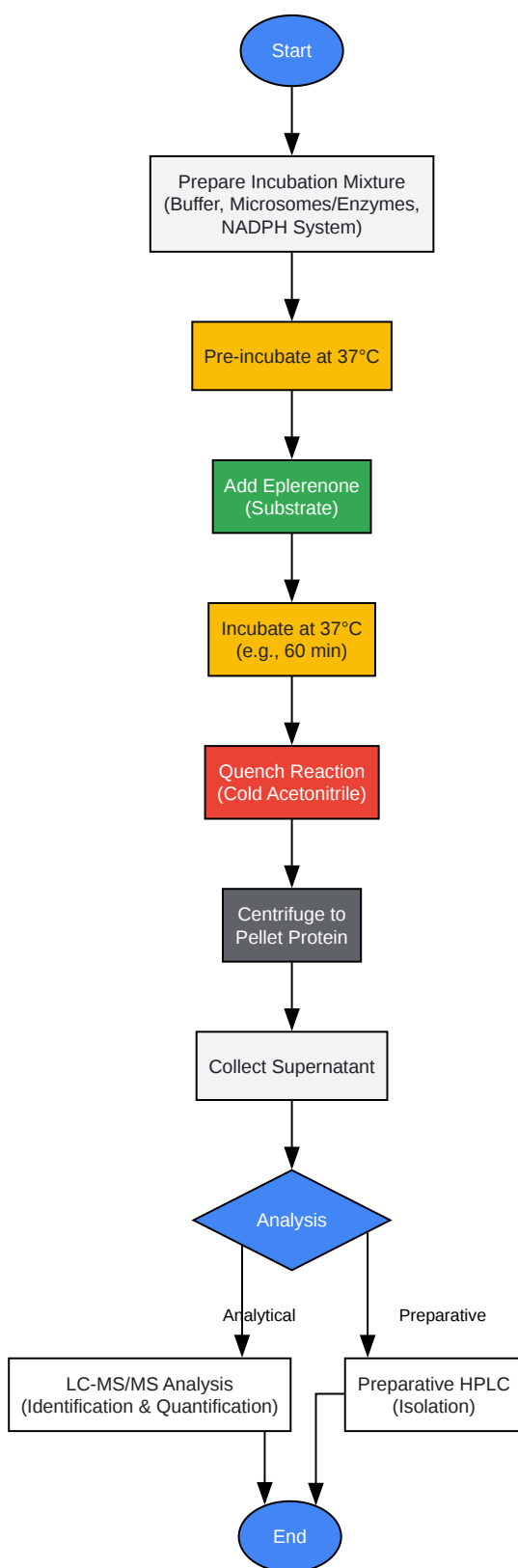
Biological Synthesis: In-Vitro Metabolism

The generation of **21-Hydroxyeplerenone** can be accomplished using human liver microsomes or recombinant CYP3A4 or CYP3A5 enzymes. The following provides a general experimental protocol.

Experimental Protocol: In-Vitro Generation of 21-Hydroxyeplerenone

- Materials:
 - Eplerenone
 - Human liver microsomes or recombinant human CYP3A4/CYP3A5 enzymes
 - NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
 - Phosphate buffer (pH 7.4)
 - Acetonitrile or methanol (for quenching the reaction)
 - Internal standard for analytical quantification
- Incubation Procedure:
 - Prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and human liver microsomes or recombinant enzymes.
 - Pre-incubate the mixture at 37°C for a short period to equilibrate the temperature.

- Initiate the reaction by adding Eplerenone (typically dissolved in a small amount of organic solvent like DMSO).
- Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 0, 15, 30, 60 minutes).
- Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.
- Sample Processing and Analysis:
 - Centrifuge the quenched reaction mixture to pellet the precipitated proteins.
 - Collect the supernatant for analysis.
 - Analyze the supernatant using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) or Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the formation of **21-Hydroxyeplerenone**.
 - For preparative scale, the supernatant can be concentrated and subjected to preparative HPLC for isolation and purification of the metabolite.



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Workflow for the Biological Production and Analysis of **21-Hydroxyeplerenone**.

Data Presentation

Physicochemical Properties

Property	Value
Molecular Formula	C24H30O7
Molecular Weight	430.5 g/mol
IUPAC Name	methyl (1R,2S,9R,10R,11S,14R,15S,17R)-4'-hydroxy-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate
CAS Number	334678-67-0
Appearance	Solid
Solubility	Chloroform: slightly soluble; Methanol: slightly soluble

Enzymatic Kinetic Data

The following table summarizes the kinetic parameters for the formation of **21-Hydroxyeplerenone** from Eplerenone by human liver microsomes and recombinant CYP enzymes.

Enzyme Source	Vmax (nmol/min/mg protein)	Km (μM)	Vmax/Km
Human Liver Microsomes	0.143	211	-
Recombinant CYP3A4	-	-	1.9
Recombinant CYP3A5	-	-	3.3

Data sourced from in-vitro metabolism studies.

Characterization

The identification and characterization of **21-Hydroxyeplerenone** are typically performed using modern analytical techniques.

- **Liquid Chromatography-Mass Spectrometry (LC-MS/MS):** This is the primary technique for detecting and quantifying **21-Hydroxyeplerenone** in biological matrices. The fragmentation pattern in the mass spectrometer provides structural information for identification.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** While specific public domain NMR data for **21-Hydroxyeplerenone** is scarce, ¹H and ¹³C NMR would be essential for the definitive structural elucidation of the isolated metabolite. The spectra would be expected to show characteristic shifts indicative of the steroid backbone with modifications corresponding to the hydroxyl group at the C21 position.
- **Infrared (IR) Spectroscopy:** IR spectroscopy can be used to identify functional groups present in the molecule, such as hydroxyl, carbonyl, and ether linkages.

Conclusion

21-Hydroxyeplerenone is a key metabolite in the disposition of Eplerenone. Its discovery has been pivotal in understanding the metabolic fate of the parent drug. While direct chemical synthesis routes are not well-documented, its generation through in-vitro metabolism provides a reliable method for obtaining this compound for further study. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working on Eplerenone and related mineralocorticoid receptor antagonists. Further research into the biological activity of **21-Hydroxyeplerenone** and the development of specific analytical standards will continue to be of high interest in the field of drug development.

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